Rhamnose monohydrate

Description

L-Rhamnose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-Rhamnose is a natural product found in Codonopsis pilosula, Poa huecu, and other organisms with data available.

A methylpentose whose L- isomer is found naturally in many plant glycosides and some gram-negative bacterial lipopolysaccharides.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDCDOTZPYZPRO-DEZHIRTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018668 | |

| Record name | Rhamnose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-85-0 | |

| Record name | L-Rhamnose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhamnose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Mannose, 6-deoxy-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHAMNOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FBR580ITD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Rhamnose monohydrate?

An In-depth Technical Guide to the Chemical Structure of Rhamnose Monohydrate

Introduction

L-Rhamnose is a naturally occurring deoxy sugar, classified as a methyl-pentose or a 6-deoxy-hexose.[1] It is a component of the outer cell membrane of acid-fast bacteria, such as the Mycobacterium genus, and is also found in various plants as a common glycone component of glycosides.[1] this compound is the hydrated crystalline form of L-rhamnose. This document provides a detailed overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure

This compound is the hydrated form of 6-deoxy-L-mannose. The core structure is a pyranose ring, a six-membered ring consisting of five carbon atoms and one oxygen atom. Unlike other common hexoses, the carbon at the 6-position (C6) does not have a hydroxyl group and is instead part of a methyl group, making it a deoxy sugar. The "L" designation refers to the stereochemical configuration, which is opposite to the more common D-sugars. In aqueous solutions, rhamnose exists in equilibrium between its α and β anomeric forms.[2] The monohydrate form incorporates one molecule of water per molecule of rhamnose in its crystal lattice.

The molecular structure of L-rhamnose monohydrate consists of carbon, hydrogen, and oxygen atoms.[3]

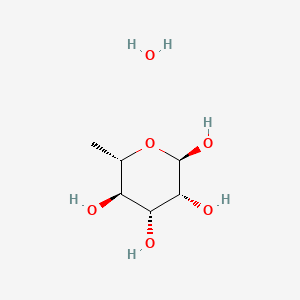

Caption: Chemical structure of α-L-Rhamnopyranose monohydrate.

Physicochemical Properties

A summary of the key physicochemical properties of L-Rhamnose monohydrate is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₆ (or C₆H₁₂O₅·H₂O) | [2][4][] |

| Molecular Weight | 182.17 g/mol | [2][4][][6] |

| Appearance | White crystalline powder or crystals | [2][6] |

| Melting Point | 85 - 95 °C | [6] |

| Density | 1.41 g/mL | [1] |

| Solubility in Water | 0.1 g/mL, clear, colorless solution | [2] |

| Optical Rotation [α]D²⁰ | +7.5 to +9.5º | [6] |

| CAS Number | 10030-85-0, 6155-35-7 | [2][6] |

Experimental Protocols

Purification by Crystallization

A common method for the purification of L-rhamnose monohydrate involves crystallization.[2]

-

Protocol 1: Crystallization from Water or Ethanol:

-

Dissolve crude L-rhamnose in a minimal amount of hot water or ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

-

Protocol 2: Crystallization from Methanol/Water Mixture:

-

Prepare a solution of 90% methanol and 10% water.

-

Dissolve the L-rhamnose in this solvent mixture.

-

Evaporate the solution slowly to induce crystallization of the monohydrate form.[2]

-

Structural Analysis by Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy is used to determine the ratio of α- and β-pyranose forms in a solution.

-

Methodology:

-

Prepare a sample by dissolving L-rhamnose monohydrate in deuterium oxide (D₂O).

-

Acquire the ¹H NMR spectrum at a specified temperature (e.g., 44°C).

-

Integrate the signals corresponding to the anomeric protons of the α- and β-forms to determine their relative concentrations.[2] At 44°C in D₂O, the equilibrium mixture contains approximately 60% α-pyranose and 40% β-pyranose.[2]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the quantitative analysis of L-rhamnose.

-

Standard Curve Generation:

-

Prepare a series of standard solutions of L-rhamnose monohydrate of known concentrations in the mobile phase.

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration. This curve is then used to determine the concentration of rhamnose in unknown samples.[2]

-

Dehydration Studies using Terahertz Spectroscopy

The dehydration mechanism of L-rhamnose monohydrate can be investigated using terahertz time-domain spectroscopy (THz-TDS) and density functional theory (DFT).

-

Experimental Workflow:

-

Acquire THz spectra of L-rhamnose monohydrate at various temperatures to monitor the dehydration process.

-

Use DFT calculations to simulate the vibrational modes of both the hydrated and anhydrous forms of L-rhamnose.

-

Compare the experimental spectra with the theoretical calculations to understand the structural changes and vibrational characteristics associated with the loss of the water molecule.

-

Caption: Workflow for studying the dehydration of L-Rhamnose Monohydrate.

References

The Pivotal Role of Rhamnose in the Architecture and Function of Plant Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a "Minor" Sugar

The plant cell wall is a complex and dynamic extracellular matrix, primarily composed of cellulose, hemicellulose, and pectin. It provides structural support, dictates cell shape, and acts as the first line of defense against pathogens and abiotic stress.[1] Pectin, the most structurally complex family of polysaccharides in the cell wall, is crucial for cell adhesion, wall porosity, and overall plant growth and development.[2][3] Within the intricate structure of pectin, the deoxy sugar L-rhamnose plays a disproportionately critical role relative to its abundance. Though often considered a minor sugar, rhamnose is an indispensable component of two key pectic domains: rhamnogalacturonan-I (RG-I) and rhamnogalacturonan-II (RG-II).[4] Its presence dictates the conformation, flexibility, and cross-linking capabilities of the entire pectin network. This guide provides an in-depth examination of the biological role of rhamnose, detailing its structural importance, biosynthesis, and the experimental methodologies used for its study, with a view toward its potential in biotechnology and drug development.

Rhamnose-Containing Polysaccharides: The Architectural Core of Pectin

L-rhamnose is integrated into the pectin matrix primarily through two distinct polysaccharide structures, RG-I and RG-II. These structures are covalently linked to homogalacturonan, the most abundant pectic polysaccharide.[3]

Rhamnogalacturonan-I (RG-I): The "Hairy" Pectin

Rhamnogalacturonan-I (RG-I) is a complex, high-molecular-weight polysaccharide characterized by a backbone of repeating disaccharide units: [→2)-α-L-Rhap-(1→4)-α-D-GalpA-(1→].[5][6] The inclusion of rhamnose residues introduces "kinks" into the otherwise linear polymer, disrupting a rigid rod-like structure and imparting flexibility.[2]

A defining feature of RG-I is the presence of extensive side chains attached to the O-4 position (and occasionally O-3) of the rhamnosyl residues.[5] These side chains are highly variable depending on the plant species, tissue, and developmental stage, but are typically composed of neutral sugars, predominantly:

This branched, "hairy" structure is thought to play a significant role in cell wall hydration, porosity, and interactions with other cell wall components, including cellulose and hemicellulose, thereby influencing the biomechanical properties of the wall.[8][9]

Rhamnogalacturonan-II (RG-II): The Conserved Cross-Linking Domain

Despite being a minor component of the cell wall (typically 0.5-5% of the dry mass), rhamnogalacturonan-II (RG-II) is arguably the most structurally complex polysaccharide found in nature.[1] Its glycosyl sequence is remarkably conserved across all vascular plants, suggesting a fundamental and indispensable biological function.[10][11]

RG-II consists of a short α-(1→4)-linked D-galacturonic acid backbone, similar to homogalacturonan, but it is substituted with four structurally distinct and complex oligosaccharide side chains (termed A, B, C, and D).[12] These side chains are composed of at least 12 different types of glycosyl residues, including rare sugars like apiose, aceric acid, and 3-deoxy-D-manno-octulosonic acid (Kdo), linked by over 20 different glycosidic bonds.[10][13]

The critical function of RG-II lies in its unique ability to form dimers through a borate diester cross-link between the apiosyl residues of side chain A on two separate RG-II monomers.[10][11][12] This dimerization cross-links pectin chains, forming a three-dimensional network that is essential for the mechanical integrity of the primary cell wall and is required for normal plant growth.[10] Disruption of this borate cross-linking leads to severe growth defects, highlighting the essentiality of the RG-II structure.[11]

Quantitative Composition of Pectin Polysaccharides

The abundance of rhamnose-containing polysaccharides varies significantly between plant species and tissue types. The following tables summarize the quantitative data available in the literature.

| Plant Type / Tissue | Total Pectin Content (% of Primary Cell Wall) | Reference |

| Dicots & Non-Graminaceous Monocots | 35% | [3] |

| Grasses & Commelinoid Monocots | 2-10% | [3] |

| Woody Tissue | up to 5% | [3] |

| Arabidopsis thaliana Leaves | ~50% (w/w) | [14] |

| Pectin Component | Relative Abundance (% of Total Pectin) | Reference |

| Homogalacturonan (HG) | ~65% | [14] |

| Rhamnogalacturonan-I (RG-I) | 20-35% | [14] |

| Rhamnogalacturonan-II (RG-II) | 0.5-5% (of total cell wall dry mass) | [1] |

Biosynthesis of UDP-L-Rhamnose: The Precursor Pathway

The incorporation of rhamnose into cell wall polysaccharides requires its synthesis in the form of an activated sugar nucleotide, uridine diphosphate-L-rhamnose (UDP-L-rhamnose). In plants, this is the sole rhamnose donor.[15][16] The synthesis occurs in the cytoplasm via a conserved pathway starting from UDP-D-glucose.[17] In Arabidopsis thaliana, this conversion is primarily catalyzed by multifunctional enzymes called RHAMNOSE BIOSYNTHESIS (RHM) enzymes, with RHM1 being the most abundant.[17][18]

The pathway involves three key enzymatic activities, which in plants like Arabidopsis are often contained within a single protein (e.g., RHM1):

-

UDP-D-glucose 4,6-dehydratase: Converts UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose.

-

UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase: Isomerizes the intermediate.

-

UDP-4-keto-L-rhamnose 4-keto-reductase: Reduces the keto group to produce the final product, UDP-L-rhamnose.[15]

Recent studies have shown that the RHM1 enzyme forms enzymatically active biomolecular condensates, termed 'rhamnosomes', and that this condensation is required for efficient UDP-rhamnose synthesis and normal plant development.[17][18]

Figure 1: Biosynthesis pathway of UDP-L-Rhamnose in plants.

Biological Functions and Signaling Implications

The structural roles of RG-I and RG-II directly translate into critical biological functions. The proper synthesis and incorporation of rhamnose are essential for maintaining cell wall integrity, which in turn influences plant morphology. Mutations in the RHM1 gene in Arabidopsis lead to significant developmental defects, including twisted petals and roots, demonstrating that rhamnose-containing polymers are required to suppress helical growth.[19] This suggests that the cell wall's pectic component, modulated by rhamnose, provides crucial directional cues for cell expansion, a function previously thought to be dominated by cellulose microfibrils.[19][20]

Furthermore, rhamnose availability acts as a key metabolic flux point. In rhm1 mutants, blocking the synthesis of other rhamnose-containing compounds, such as flavonol glycosides, can partially rescue cell wall defects by diverting the limited supply of UDP-L-rhamnose to the synthesis of essential pectic polysaccharides.[21] While direct roles in signaling are less clear, oligosaccharide fragments derived from pectin degradation (Oligogalacturonides) are well-known Damage-Associated Molecular Patterns (DAMPs) that trigger plant immune responses. It is plausible that fragments from the rhamnose-containing regions could also possess signaling activity.

Experimental Methodologies

The study of rhamnose-containing polysaccharides requires specialized protocols for their extraction, purification, and characterization.

General Protocol for Pectin Extraction

Pectin extraction aims to solubilize protopectin from the cell wall matrix. The choice of method depends on the research goal, balancing yield with the preservation of the native structure.

A. Acid Extraction (Conventional Method) This method is effective for achieving high yields but can cause some degradation (e.g., loss of neutral sugar side chains and de-esterification).

-

Sample Preparation: Start with fresh or frozen plant tissue. Create an Alcohol Insoluble Residue (AIR) by homogenizing the tissue in 70-80% ethanol to remove soluble sugars, pigments, and lipids. Dry the AIR.

-

Extraction: Suspend the AIR in an acidic aqueous solution (e.g., 0.05 M HCl or citric acid, pH 1.5-2.5).[22][23]

-

Heating: Heat the suspension at 80-100°C for 1-3 hours with constant stirring.[23] High temperatures facilitate the hydrolysis of protopectin.[22]

-

Separation: Cool the mixture and separate the liquid extract from the solid residue by centrifugation or filtration.

-

Precipitation: Add 2-3 volumes of 95% ethanol to the liquid extract and incubate at 4°C overnight to precipitate the pectin.

-

Washing & Drying: Collect the precipitated pectin, wash it sequentially with 70% and 95% ethanol to remove co-precipitating impurities, and dry the final product.

B. Enzymatic Extraction This is a milder method that can yield polysaccharides with structures closer to their native state. It often targets the linkages between pectin and other wall polymers.

-

Sample Preparation: Prepare AIR as described above.

-

Enzymatic Digestion: Suspend the AIR in a suitable buffer (e.g., sodium acetate). Add a mixture of cell wall degrading enzymes such as cellulase, xylanase, and polygalacturonase (endo-PG). The latter is particularly effective at releasing RG-II.[24]

-

Incubation: Incubate at the optimal temperature and pH for the enzymes (e.g., 37°C) for several hours to overnight.

-

Purification: Inactivate the enzymes by boiling, then separate the solubilized polysaccharides from the residue. Further purification steps, such as size-exclusion and anion-exchange chromatography, are required to isolate specific rhamnose-containing fractions.[24]

Figure 2: General experimental workflow for pectin extraction.

Analytical Techniques for Characterization

Once extracted, the structure of rhamnose-containing polysaccharides is elucidated using a combination of techniques:

-

Chromatography: Size-Exclusion Chromatography (SEC) is used to separate polysaccharides by molecular weight and to assess RG-II dimerization. Anion-Exchange Chromatography (AEC) separates polymers based on the charge of their uronic acid residues.

-

Compositional Analysis: Polysaccharides are hydrolyzed to monosaccharides (e.g., using trifluoroacetic acid), which are then identified and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Linkage Analysis: Glycosidic linkages are determined by methylation analysis followed by GC-MS. This involves protecting all free hydroxyl groups with methyl groups, hydrolyzing the polymer, reducing the monosaccharides to alditols, and acetylating them for analysis.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI)-MS and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS can provide information on the mass of oligosaccharide fragments and intact RG-II, as well as identify non-glycosyl modifications like methylation and acetylation.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (¹H, ¹³C) provides detailed structural information about the sequence of residues, anomeric configurations (α or β), and linkage positions without requiring chemical degradation of the sample.[24]

Implications for Drug Development and Biotechnology

The unique structural and biological properties of rhamnose-containing compounds offer several avenues for exploration in applied science.

-

Biomaterials: Rhamnose-rich polysaccharides, particularly those from marine algae (ulvans), resemble mammalian glycosaminoglycans. They are being developed into hydrogels and bioinks for wound healing and tissue regeneration applications due to their high cell viability and ability to support cell proliferation.[25]

-

Drug Targeting: The UDP-L-rhamnose biosynthesis pathway is present in all plants and many pathogenic bacteria but is absent in humans.[16][26] This makes the enzymes of this pathway, such as RmlA-D in bacteria, attractive targets for the development of novel antibacterial agents with potentially low off-target effects in humans.[26]

-

Nutraceuticals and Functional Foods: Pectins are a source of dietary fiber with positive health effects. The specific structures within RG-I and RG-II may have prebiotic effects or other bioactivities. Rhamnose-enriched polysaccharides have been investigated for their potential anti-diabetic effects.[27]

Conclusion

L-rhamnose is a cornerstone of pectin structure and function in the plant cell wall. Through its incorporation into the backbones of RG-I and the complex side chains of RG-II, it governs the flexibility, cross-linking, and mechanical properties of the entire pectin network. This seemingly minor sugar is essential for normal plant growth and development, influencing cell expansion and overall plant architecture. The conserved and complex nature of these polysaccharides, coupled with the unique biosynthesis pathway of their rhamnose precursor, provides fertile ground for future research in plant biology, materials science, and the development of novel therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pectin - Wikipedia [en.wikipedia.org]

- 3. esalq.usp.br [esalq.usp.br]

- 4. Rhamnose in plants - from biosynthesis to diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure and functionality of Rhamnogalacturonan I in the cell wall and in solution: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RHAMNOGALACTURONAN II: Structure and Function of a Borate Cross-Linked Cell Wall Pectic Polysaccharide | Annual Reviews [annualreviews.org]

- 12. RHAMNOGALACTURONAN II: Structure and Function of a Borate Cross-Linked Cell Wall Pectic Polysaccharide [scite.ai]

- 13. Rhamnogalacturonan-II - Wikipedia [en.wikipedia.org]

- 14. Biosynthesis of Pectin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Arabidopsis thaliana RHAMNOSE 1 condensate formation drives UDP-rhamnose synthesis | Carnegie Science [carnegiescience.edu]

- 19. Rhamnose-Containing Cell Wall Polymers Suppress Helical Plant Growth Independently of Microtubule Orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rhamnose-Containing Cell Wall Polymers Suppress Helical Plant Growth Independently of Microtubule Orientation [ouci.dntb.gov.ua]

- 21. Flavonol rhamnosylation indirectly modifies the cell wall defects of RHAMNOSE BIOSYNTHESIS1 mutants by altering rhamnose flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Development of rhamnose-rich hydrogels based on sulfated xylorhamno-uronic acid toward wound healing applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of L-Rhamnose and D-Rhamnose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnose, a 6-deoxyhexose monosaccharide, exists as two stereoisomers: L-rhamnose (6-deoxy-L-mannose) and D-rhamnose. A stark dichotomy exists in their natural distribution. L-rhamnose is a ubiquitous component of plant cell walls, bacterial polysaccharides, and various glycosides, making it one of the more common rare sugars.[1] In contrast, D-rhamnose is exceptionally rare, with its presence confined to a few specific bacterial species. This guide provides an in-depth comparison of the natural occurrence of these two isomers, details the biosynthetic pathways responsible for their synthesis, outlines experimental protocols for their identification and quantification, and presents this data in a structured format for researchers in glycobiology and therapeutic development. The absence of rhamnose and its biosynthetic pathways in humans makes these enzymes attractive targets for novel antimicrobial agents.[2][3]

Introduction: The Chirality Question in Nature

In the realm of carbohydrates, D-isomers are overwhelmingly the natural standard. However, L-rhamnose stands out as a significant exception, alongside L-fucose and L-arabinose.[4] It is a methyl-pentose, specifically 6-deoxy-L-mannose, and its prevalence across the plant and microbial kingdoms is well-documented.[1][4] Conversely, D-rhamnose, its enantiomer, is rarely encountered in nature. This disparity in natural abundance is a direct consequence of the specific enzymatic pathways that have evolved in different organisms. Understanding this distribution is critical for fields ranging from microbial pathogenesis, where rhamnose-containing glycans are key virulence factors, to drug development, where the enzymes of rhamnose biosynthesis are promising therapeutic targets.[3][5]

Natural Occurrence: A Tale of Two Isomers

The distribution of L- and D-rhamnose is highly specific across the domains of life. L-rhamnose is widespread, whereas D-rhamnose is limited primarily to certain bacteria.[6]

L-Rhamnose: The Ubiquitous Isomer

L-rhamnose is a fundamental structural component in a vast array of organisms:

-

Plants: It is a key constituent of the pectic polysaccharide rhamnogalacturonan-I (RG-I), which is crucial for the integrity and flexibility of the plant cell wall.[7] L-rhamnose can be isolated from plants such as buckthorn (Rhamnus), poison sumac, and those in the genus Uncaria.[4] It is also found in glycosides of various other plants, like Stevia rebaudiana.[8][9]

-

Bacteria: L-rhamnose is a vital component of the outer cell membrane and cell wall polysaccharides in many bacterial species, including both Gram-positive and Gram-negative bacteria.[4][6]

-

Gram-positive bacteria: In genera like Streptococcus, Enterococcus, and Lactococcus, L-rhamnose is incorporated into complex cell wall-anchored polysaccharides (CWPs) that are critical for cell viability and pathogenesis.[10][11] In Mycobacterium species, including the tuberculosis pathogen, L-rhamnose forms a crucial linker between the peptidoglycan and arabinogalactan layers of the cell wall.[4][6]

-

Gram-negative bacteria: It is a common component of the O-antigen of lipopolysaccharides (LPS) in species like Salmonella enterica and Shigella flexneri.[6]

-

-

Microalgae: Diatoms, belonging to the class Bacillariophyceae, are also known producers of L-rhamnose.[4]

D-Rhamnose: The Rare Enantiomer

The natural occurrence of D-rhamnose is far more restricted and has been primarily identified in the lipopolysaccharides (LPS) of a few bacterial species:[12]

-

Pseudomonas aeruginosa : This opportunistic human pathogen is the most notable producer of D-rhamnose, where it is a major component of its O-antigen.[4][13] The common polysaccharide antigen on its LPS can be composed solely of D-rhamnose residues.[13]

-

Pseudomonas syringae : Certain pathovars of this plant pathogen also contain D-rhamnose in their LPS.[6][14]

-

Helicobacter pylori : This bacterium is another example of a species where D-rhamnose has been found.[4]

-

Aneurinibacillus thermoaerophilus : This thermophilic bacterium incorporates D-rhamnose into its surface-layer glycoproteins.[6]

Interestingly, a study of Pseudomonas syringae pv. glycinea race 4 flagellin revealed the presence of both L-Rha and D-Rha in an approximate 4:1 ratio, highlighting that in some rare cases, both isomers can be utilized by the same organism.[15]

Quantitative Data on Rhamnose Occurrence

While qualitative occurrences are widely reported, precise quantitative data is often specific to the organism, strain, and growth conditions. The following table summarizes representative quantitative findings from the literature.

| Isomer | Organism/Source | Component | Quantitative Data/Ratio | Reference(s) |

| L-Rhamnose | Streptococcus parasanguis | Fap1 adhesin glycan | Rha:Glc:Gal:GlcNAc:GalNAc in 1:29:5:39:1 ratio | [6] |

| L-Rhamnose | Stevia rebaudiana leaves | Steviol Glycosides | Identified as a component of minor glycosides | [8][9] |

| D-Rhamnose | Pseudomonas aeruginosa | LPS Common Antigen | Composed solely of D-Rha residues (~70 per molecule) | [13] |

| L- & D-Rhamnose | Pseudomonas syringae pv. glycinea | Flagellin | L-Rha to D-Rha ratio of ~4:1 | [15] |

Biosynthetic Pathways: The Enzymatic Basis of Isomer Specificity

The distinct natural occurrences of L- and D-rhamnose are dictated by separate, stereospecific enzymatic pathways that produce different nucleotide-activated sugar donors for glycosyltransferases.

The Biosynthesis of dTDP-L-Rhamnose (The rml Pathway)

The most common pathway for L-rhamnose synthesis in bacteria and archaea starts from Glucose-1-phosphate and dTTP, producing deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[16][17] This is a conserved four-step process catalyzed by the Rml enzymes (RmlA, RmlB, RmlC, and RmlD).[10][12]

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from Glucose-1-phosphate and dTTP.[17]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.[17]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Performs a double epimerization to yield dTDP-4-keto-6-deoxy-L-mannose (dTDP-4-keto-L-rhamnose).[17]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the keto group to a hydroxyl group, forming the final product, dTDP-L-rhamnose.[17]

In plants and fungi, a different pathway produces UDP-L-rhamnose.[6][15]

The Biosynthesis of GDP-D-Rhamnose (The gdp Pathway)

D-rhamnose synthesis is less common and proceeds via a different pathway to produce guanosine diphosphate-D-rhamnose (GDP-D-rhamnose).[7][13] This pathway starts from GDP-D-mannose.[12]

-

GMD (GDP-D-mannose 4,6-dehydratase): Catalyzes the conversion of GDP-D-mannose into GDP-4-keto-6-deoxy-D-mannose.[12]

-

RMD (GDP-4-keto-6-deoxy-D-mannose reductase): This reductase stereoselectively reduces the intermediate to form GDP-D-rhamnose.[7][12]

Experimental Protocols for Identification and Quantification

The analysis of rhamnose isomers typically involves hydrolysis of the polysaccharide or glycoside, followed by chromatographic separation and detection of the resulting monosaccharides.

General Experimental Workflow

A typical workflow for analyzing rhamnose content involves sample preparation, hydrolysis, separation, and detection.

Detailed Methodologies

A. Sample Preparation and Hydrolysis (Adapted from protocols for bacterial LPS) [14][18]

-

Extraction: For bacterial sources, lipopolysaccharides (LPS) are often extracted using a hot phenol-water method.[18] For plant material, polysaccharides may require milling and extraction with appropriate solvents.[19]

-

Purification: Crude extracts can be purified using techniques like hydrophobic interaction chromatography (HIC) to isolate the polysaccharide fraction.[14][18]

-

Hydrolysis: The purified polysaccharide is subjected to mild acid hydrolysis to cleave glycosidic bonds. A common method involves using 1.3 M HCl at 100°C for 1 hour, followed by neutralization with an equivalent molarity of NaOH.[19] This releases the constituent monosaccharides.

B. Chromatographic Separation and Quantification

Due to their similar structures, separating rhamnose from other sugars and its own isomer requires specific chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a Hydrophilic Interaction Chromatography (HILIC) column, is effective for separating monosaccharides.[20]

-

Mobile Phase: A gradient elution with acetonitrile and water is typically used.

-

Detection: As sugars have low UV absorption, detection is often performed with a mass spectrometer (MS), evaporative light scattering detector (ELSD), or refractive index (RI) detector.[20] LC-MS provides high sensitivity and selectivity, allowing for quantification in the mg/L range.[20]

-

-

Gas Chromatography (GC): For GC analysis, the monosaccharides must first be derivatized to make them volatile. This is a highly sensitive method for both identification and quantification.

-

Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique has been successfully used to separate monosaccharides from hydrolyzed sugar beet pulp, yielding fractions with >90% purity for L-rhamnose.[21]

C. Enzymatic Assay for L-Rhamnose Quantification

For specific quantification of L-rhamnose, an enzymatic assay can be employed.

-

Principle: The assay uses L-rhamnose isomerase, which catalyzes the conversion of L-rhamnose to L-rhamnulose. This can be coupled to other enzymatic reactions that result in a change in NADH absorbance, measured spectrophotometrically at 340 nm.

-

Procedure:

-

A sample solution containing L-rhamnose is incubated in a buffer with NAD+ and the necessary enzymes.

-

The reaction is initiated, and the change in absorbance at 340 nm is measured after the reaction reaches completion (approx. 5 minutes).[19]

-

The concentration of L-rhamnose is calculated based on the absorbance change and the extinction coefficient of NADH.[19] This method is highly specific for L-rhamnose.[19]

-

Conclusion and Future Directions

The natural distribution of rhamnose isomers is a clear example of stereospecificity in biology. L-rhamnose is a common building block in plants and a wide range of bacteria, while D-rhamnose is a rare sugar primarily associated with the pathogenicity of bacteria like Pseudomonas aeruginosa. The enzymes in the respective biosynthetic pathways are highly specific and are not found in humans, making them prime targets for the development of novel antibiotics and anti-biofilm agents.[2][22] Further research into the quantification of these isomers in various natural sources, elucidation of the precise roles of rhamnose-containing glycoconjugates in host-pathogen interactions, and the development of potent inhibitors for the Rml and GMD/RMD pathway enzymes will continue to be a fertile area for scientific discovery and therapeutic innovation.

References

- 1. watson-int.com [watson-int.com]

- 2. biomedres.us [biomedres.us]

- 3. journals.asm.org [journals.asm.org]

- 4. Rhamnose - Wikipedia [en.wikipedia.org]

- 5. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. portlandpress.com [portlandpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. A simple method for preparation of D-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. npchem.co.th [npchem.co.th]

- 20. lcms.cz [lcms.cz]

- 21. researchgate.net [researchgate.net]

- 22. Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Rhamnose Monohydrate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Rhamnose monohydrate, a naturally occurring deoxy sugar, is a molecule of significant interest across various scientific disciplines, including microbiology, immunology, and dermatology. Its presence as a key structural component in the cell walls of many pathogenic bacteria, but not in humans, makes its biosynthetic pathway a compelling target for novel antimicrobial agents. Furthermore, emerging research has highlighted its potential in modulating immune responses and in cosmetic applications as an anti-aging agent. This technical guide provides an in-depth overview of the core physicochemical properties of L-rhamnose monohydrate, detailed experimental protocols for its analysis and application, and a review of its role in key biological pathways.

Core Physicochemical Data

L-Rhamnose monohydrate is the hydrated form of 6-deoxy-L-mannose. Its fundamental properties are summarized below.

| Property | Value | Citations |

| CAS Number | 10030-85-0 | [1][2][3][4][5] |

| 6155-35-7 | [1][6] | |

| Molecular Formula | C₆H₁₄O₆ (or C₆H₁₂O₅·H₂O) | [1][2][6] |

| Molecular Weight | 182.17 g/mol | [1][2][5][7] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 91-93 °C | [8] |

Key Biological Pathways and Mechanisms of Action

L-rhamnose is involved in several critical biological processes, from microbial cell wall synthesis to the modulation of the human immune system and skin aging.

Bacterial L-Rhamnose Biosynthesis (Rml Pathway)

L-rhamnose is an essential component of the cell wall in many Gram-positive and Gram-negative bacteria, including pathogenic species like Streptococcus mutans and Mycobacterium tuberculosis.[7][8] The biosynthesis of its activated form, dTDP-L-rhamnose, proceeds via a four-step enzymatic pathway, which is absent in mammals, making it an attractive target for antimicrobial drug development.[1][7][8][9] The pathway begins with glucose-1-phosphate.[7]

Eukaryotic L-Rhamnose Biosynthesis (UDP Pathway)

In plants and some fungi, L-rhamnose biosynthesis starts from UDP-α-D-glucose.[5][6] This pathway involves an initial dehydration step followed by a combined epimerization and reduction step, which in some plants like Arabidopsis thaliana is catalyzed by a single fusion protein (RHM).[5]

Mechanism in Skin Anti-Aging

Rhamnose has demonstrated significant potential as an anti-aging agent in dermatological applications.[2][3] Its mechanism involves stimulating fibroblasts in the papillary dermis, a key area affected by skin aging.[2][3] This leads to increased production of essential extracellular matrix components and inhibition of degradative enzymes.

Immunomodulation and Vaccine Development

A fascinating application of rhamnose is in enhancing vaccine efficacy. Humans possess natural anti-rhamnose antibodies in their serum.[10][11][12] By conjugating rhamnose to a vaccine antigen, these pre-existing antibodies can be recruited. This complex is then more efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells, via Fc receptors, leading to a more robust immune response.[10][11][13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving rhamnose monohydrate.

Quantification of Rhamnose by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of rhamnose in various samples, including fermentation broths and biological extracts.[14][15][16] The following protocol is a generalized procedure based on pre-column derivatization for UV detection.

| Step | Procedure | Parameters & Reagents |

| 1. Sample Preparation | Hydrolyze polysaccharide samples if necessary (e.g., using acid hydrolysis). Centrifuge to remove solids and filter through a 0.22 µm membrane. | Reagents: Sulfuric acid (for hydrolysis), centrifuge, 0.22 µm PES syringe filter. |

| 2. Derivatization | To an aliquot of the sample/standard, add 1-phenyl-3-methyl-5-pyrazolone (PMP) solution and sodium hydroxide. Incubate at 70°C. Neutralize with hydrochloric acid. Extract with chloroform to remove excess PMP. | Reagents: PMP, NaOH, HCl, Chloroform. Incubation: 70°C for 30-60 min. |

| 3. HPLC Analysis | Inject the aqueous phase of the derivatized sample into the HPLC system. | Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[16] Mobile Phase: Gradient of phosphate-buffered saline (pH 6.7) and acetonitrile.[16] Flow Rate: 1.0 mL/min.[16] Detection: UV at 250 nm.[16] Column Temp: 30°C.[16] |

| 4. Quantification | Prepare a standard curve using known concentrations of this compound subjected to the same derivatization process. Calculate the concentration in the sample by comparing its peak area to the standard curve. | Standard: L-Rhamnose monohydrate (≥99% purity). |

In Vitro Skin Anti-Aging Assay

This protocol outlines an in vitro experiment to assess the anti-aging effects of rhamnose on human dermal fibroblasts, adapted from studies on reconstructed skin models.[2][17][18]

| Step | Procedure | Parameters & Reagents |

| 1. Cell Culture | Culture normal human dermal fibroblasts (NHDFs) in appropriate media. For aging models, cells can be stressed with agents like Advanced Glycation End-products (AGEs). | Cells: NHDFs. Media: DMEM with 10% FBS, antibiotics. Stressor (optional): AGE-BSA. |

| 2. Treatment | Seed NHDFs in culture plates. Once attached, replace the medium with fresh medium containing various concentrations of L-rhamnose monohydrate (e.g., 1-10 mM). Include a vehicle control. | Treatment: L-rhamnose monohydrate dissolved in media. Incubation: 24-72 hours. |

| 3. Collagen Production Assay | Collect the cell culture supernatant. Quantify procollagen type I using a commercially available ELISA kit according to the manufacturer's instructions. | Assay: Procollagen Type I C-Peptide (PIP) ELISA Kit. |

| 4. MMP/Elastase Inhibition Assay | Use commercially available fluorometric assay kits to measure the activity of matrix metalloproteinases (e.g., MMP-1) or elastase in the presence or absence of rhamnose. | Assay: MMP or Elastase activity assay kits. |

| 5. Data Analysis | Normalize collagen production to total protein content. Compare the results from rhamnose-treated cells to control cells using appropriate statistical tests (e.g., t-test or ANOVA). | Software: GraphPad Prism or similar. |

In Vitro T-Cell Proliferation Assay for Immunogenicity

This protocol is designed to test the hypothesis that rhamnose enhances antigen presentation, based on methods described for evaluating rhamnose-conjugated vaccines.[11][12]

| Step | Procedure | Parameters & Reagents |

| 1. Preparation of Cells | Isolate CD4+ T-cells from mice previously immunized with the target antigen (e.g., ovalbumin). Culture bone-marrow-derived dendritic cells (DCs) as antigen-presenting cells (APCs). | Animals: C57BL/6 mice. Reagents: CD4+ T-cell isolation kit, GM-CSF for DC culture. |

| 2. Antigen Uptake | Incubate DCs with the rhamnose-conjugated antigen (e.g., Rha-Ova) in the presence of either purified human anti-rhamnose antibodies or a control antibody solution (pass-through from affinity column). | Antigen: Rha-Ovalbumin. Antibodies: Affinity-purified human anti-Rha IgG. Incubation: 4-6 hours. |

| 3. Co-culture | Wash the DCs to remove excess antigen/antibody. Co-culture the antigen-pulsed DCs with the purified CD4+ T-cells from the immunized mice. | Cell Ratio: Typically 1 DC to 10 T-cells. Incubation: 72 hours. |

| 4. Proliferation Measurement | Measure T-cell proliferation using a standard method, such as [³H]-thymidine incorporation or a dye-based assay like CFSE. | Assay: [³H]-thymidine incorporation assay or CFSE proliferation kit. |

| 5. Data Analysis | Compare the level of T-cell proliferation induced by DCs pulsed with the rhamnose-antigen in the presence of anti-rhamnose antibodies versus the control antibody. | Analysis: Proliferation is typically measured in counts per minute (CPM) or by flow cytometry (for CFSE). |

Conclusion

L-Rhamnose monohydrate is a versatile monosaccharide with significant implications for drug development and scientific research. Its unique role in bacterial physiology presents a clear opportunity for the development of targeted antibiotics. Concurrently, its demonstrated ability to modulate immune responses and combat the signs of skin aging opens new avenues in vaccinology and cosmetology. The experimental frameworks provided herein offer a starting point for researchers and developers to further explore and harness the potential of this remarkable sugar.

References

- 1. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Potentially beneficial effects of rhamnose on skin ageing: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. High-performance liquid chromatography method for the characterization of rhamnolipid mixtures produced by pseudomonas aeruginosa UG2 on corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hesperidin, Hesperetin, Rutinose, and Rhamnose Act as Skin Anti-Aging Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rhamnose Monohydrate in Bacterial Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Rhamnose monohydrate is a naturally occurring deoxy sugar found in plants and as a component of the cell wall in some bacteria.[1][2][3] In microbiology, it serves two primary purposes: as a carbon source for bacterial growth and differentiation, and more significantly, as an inducer for tightly controlled gene expression systems. The rhamnose-inducible system, particularly the rhaBAD promoter from Escherichia coli, is a powerful tool for regulating recombinant protein production.[4][5] This system offers several advantages, including low basal expression in the absence of rhamnose, tunable expression levels by varying the inducer concentration, and the use of a non-toxic, readily available inducer.[4][6]

These application notes provide detailed protocols for the use of rhamnose monohydrate in bacterial culture media for the purpose of inducing gene expression.

Principle of the Rhamnose-Inducible System

The most commonly utilized rhamnose-inducible system is based on the E. coli rhaBAD operon. The expression of genes cloned downstream of the rhaBAD promoter (PrhaBAD) is controlled by two regulatory proteins, RhaS and RhaR.[7] When L-rhamnose is available, it binds to the RhaR protein, which in turn activates the transcription of the rhaS gene. The RhaS protein, in the presence of L-rhamnose, then activates the PrhaBAD promoter, leading to the expression of the downstream gene of interest.[7] This system is also subject to catabolite repression by glucose; in the presence of glucose, the rhaBAD promoter is repressed, ensuring tight control over gene expression.[7][8] This allows for a "tunable" expression, where the level of protein production can be modulated by adjusting the concentration of L-rhamnose.[4][8]

Data Presentation: Rhamnose Concentration for Gene Induction

The optimal concentration of L-rhamnose for inducing gene expression can vary depending on the bacterial strain, the specific vector system, and the protein being expressed. It is often necessary to perform a titration experiment to determine the optimal inducer concentration. Below is a summary of typical rhamnose concentrations used for induction in E. coli.

| Vector System/Strain | Typical Rhamnose Concentration Range | Notes |

| General pRham Vectors | 0.05% to 1% (w/v) | Concentration can be adjusted to fine-tune expression levels.[7] |

| rhaBAD Promoter Systems | 25 µM to 4 mM | Titration within this range is recommended to find optimal expression.[4] |

| Lemo21(DE3) | 0.05 mM to 1 mM | Used to modulate T7 RNA polymerase levels for toxic protein expression.[9] |

| Auto-induction Media | 0.2% (w/v) L-rhamnose with 0.05-0.2% D-glucose | Glucose is consumed first, followed by rhamnose utilization for induction.[8] |

| Cyanobacteria (Synechocystis sp. PCC 6803) | 0.2 mg/mL to 1 mg/mL | Demonstrates a linear response in expression to increasing rhamnose concentration.[6] |

Experimental Protocols

Protocol 1: Preparation of L-Rhamnose Monohydrate Stock Solution (20% w/v)

Materials:

-

L-Rhamnose monohydrate (MW: 182.17 g/mol )

-

Nuclease-free water

-

Sterile conical tube or bottle

-

0.22 µm sterile filter

Methodology:

-

Weigh 20 g of L-Rhamnose monohydrate.

-

Add the L-Rhamnose monohydrate to a sterile container.

-

Add nuclease-free water to a final volume of 100 mL.

-

Mix thoroughly until the rhamnose is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

-

Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Induction of Gene Expression with L-Rhamnose

Materials:

-

Bacterial culture harboring the rhamnose-inducible expression vector

-

Appropriate growth medium (e.g., LB, TB) with the required antibiotic

-

20% (w/v) sterile L-rhamnose stock solution

-

Incubator shaker

Methodology:

-

Inoculate a single colony of the recombinant bacterial strain into 5 mL of growth medium containing the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking (200-250 rpm).

-

The next day, dilute the overnight culture into a larger volume of fresh medium (e.g., a 1:100 dilution).

-

Grow the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.8).[4][8]

-

Induce protein expression by adding the sterile L-rhamnose stock solution to the desired final concentration (e.g., 0.2% w/v).

-

Continue to incubate the culture for an additional 4-24 hours. The optimal induction time and temperature may need to be determined empirically, with lower temperatures (e.g., 16-30°C) often used to improve protein solubility.[8]

-

Harvest the cells by centrifugation for subsequent analysis.

Protocol 3: Optimization of L-Rhamnose Concentration for Induction

Materials:

-

Bacterial culture with the rhamnose-inducible expression vector

-

Growth medium and antibiotic

-

20% (w/v) sterile L-rhamnose stock solution

-

Multiple culture tubes or a multi-well plate

-

Incubator shaker

Methodology:

-

Grow a starter culture of the recombinant bacteria overnight as described in Protocol 2.

-

Prepare a series of culture tubes or wells, each containing the same volume of fresh growth medium.

-

Inoculate each tube/well with the overnight culture to the same starting OD600.

-

Grow the cultures to the mid-log phase (OD600 of 0.4-0.8).

-

Add different final concentrations of L-rhamnose to each culture (e.g., 0.001%, 0.01%, 0.05%, 0.1%, 0.2%, 0.5% w/v). Include a non-induced control (no rhamnose).

-

Incubate all cultures under the same conditions for a fixed period (e.g., 4 hours).

-

Harvest the cells from each culture.

-

Analyze the level of protein expression for each rhamnose concentration using SDS-PAGE and/or Western blotting to determine the optimal induction concentration.

Visualizations

Caption: Experimental workflow for rhamnose-inducible protein expression.

Caption: Simplified signaling pathway of the rhaBAD promoter system.

References

- 1. L -Rhamnose for microbiology, = 99.0 10030-85-0 [sigmaaldrich.com]

- 2. goldbio.com [goldbio.com]

- 3. L(+) this compound 25G [chemscience.com]

- 4. atum.bio [atum.bio]

- 5. bioscience.co.uk [bioscience.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Part:BBa K914003 - parts.igem.org [parts.igem.org]

- 8. avidity.com [avidity.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Rhamnose Monohydrate as a Carbon Source for Microbial Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Rhamnose, a 6-deoxy-L-mannose, is a naturally occurring monosaccharide found in plants and is a constituent of the cell walls of various bacteria.[1] As a fermentable carbon source, rhamnose monohydrate can be metabolized by a diverse range of microorganisms to yield valuable biochemicals. These products, including organic acids, biofuels, and biosurfactants, have significant applications across the food, pharmaceutical, and cosmetic industries.[1] This document provides detailed application notes, experimental protocols, and quantitative data for utilizing this compound in microbial fermentation processes.

Microbial Rhamnose Metabolism: An Overview

A variety of microorganisms, including species of Loigolactobacillus, Clostridium, Escherichia, and Pseudomonas, are capable of utilizing L-rhamnose as a carbon and energy source. The catabolism of L-rhamnose in bacteria typically proceeds through a phosphorylated pathway, initiated by L-rhamnose isomerase, L-rhamnulose kinase, and L-rhamnulose-1-phosphate aldolase.[2] This pathway cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. DHAP enters the central glycolytic pathway, while the metabolic fate of L-lactaldehyde is a critical determinant of the final product profile and is often influenced by the aeration conditions.

Featured Microorganisms and Fermentation Products:

-

Loigolactobacillus coryniformis : An anaerobic bacterium that ferments rhamnose to produce a mixture of short-chain fatty acids, including propionate, lactate, acetate, and formate.[1][2]

-

Clostridium beijerinckii : A strict anaerobe capable of converting rhamnose into biofuels such as 1,2-propanediol, butanol, and isopropanol, alongside organic acids like propionic acid.[3][4]

-

Escherichia coli : A facultative anaerobe that can ferment rhamnose to 1,2-propanediol under both anaerobic and aerobic conditions.[5]

-

Pseudomonas aeruginosa : An aerobic bacterium that utilizes rhamnose in the biosynthesis of rhamnolipids, a class of potent biosurfactants.[6]

Experimental Protocols

Propionate Production via Anaerobic Fermentation of Rhamnose by Loigolactobacillus coryniformis

This protocol is designed for the production of propionate from L-rhamnose monohydrate using Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 in a controlled anaerobic environment.[1][2][7]

Objective: To produce propionate through the anaerobic fermentation of L-rhamnose.

Materials:

-

Loigolactobacillus coryniformis subsp. coryniformis DSM 20001

-

Yeast Extract Casitone (YC) Medium

-

L-Rhamnose monohydrate

-

D-Glucose

-

Anaerobic bioreactor equipped with pH and temperature control

-

Nitrogen gas for creating an anaerobic atmosphere

YC Medium Composition:

| Component | Concentration |

| Amicase | 10 g/L |

| L-cysteine | 0.5 g/L |

| NaHCO₃ | 4 g/L |

| Yeast Extract | 2.5 g/L |

| Mineral Solution | 300 mL/L |

| MEM Vitamin Solution (100x) | 1 mL/L |

| Hemin Solution (5%) | 20 µL/L |

| L-Rhamnose | 32 mM |

| D-Glucose | 2 mM |

Procedure:

-

Prepare and sterilize the YC medium.

-

Aseptically supplement the sterilized medium with sterile solutions of L-rhamnose and D-glucose to the final concentrations.

-

Inoculate the medium with a pre-culture of L. coryniformis grown under anaerobic conditions.

-

Establish and maintain the following fermentation parameters in the bioreactor:

-

Temperature: 30°C

-

pH: 6.5 (controlled with NaOH or HCl)

-

Atmosphere: Anaerobic (continuously sparged with nitrogen gas)

-

-

Conduct the fermentation for 72 hours.

-

Withdraw samples aseptically at regular intervals for the analysis of substrate consumption and product formation using High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) and Proton Nuclear Magnetic Resonance (¹H-NMR).

Biofuel Production from Rhamnose using Clostridium beijerinckii

This protocol outlines the fermentation of L-rhamnose by Clostridium beijerinckii DSM 6423 for the production of biofuels.[3][4][8]

Objective: To produce butanol, isopropanol, and 1,2-propanediol from L-rhamnose.

Materials:

-

Clostridium beijerinckii DSM 6423

-

Clostridial Growth Medium (e.g., CM2)

-

L-Rhamnose monohydrate

-

D-Glucose (for co-fermentation studies)

-

Anaerobic serum flasks or a bioreactor

Procedure:

-

Prepare the clostridial growth medium supplemented with L-rhamnose as the sole carbon source or in combination with D-glucose.

-

Inoculate with an actively growing pre-culture of C. beijerinckii.

-

Incubate under strictly anaerobic conditions at 35-37°C.

-

Monitor the progress of the fermentation by measuring gas production and periodically analyzing samples for sugar consumption and product formation via HPLC or Gas Chromatography (GC).

1,2-Propanediol Production by Escherichia coli

This protocol provides a framework for the fermentation of L-rhamnose to 1,2-propanediol by Escherichia coli under both anaerobic and aerobic conditions.[5][9][10]

Objective: To produce 1,2-propanediol from L-rhamnose.

Materials:

-

Escherichia coli K-12

-

M9 Minimal Medium

-

L-Rhamnose monohydrate

-

Bioreactor with capabilities for both aerobic and anaerobic operation

Procedure:

-

Prepare M9 minimal medium containing 10 g/L L-rhamnose as the sole carbon source.

-

Inoculate with an overnight culture of E. coli K-12.

-

For anaerobic fermentation:

-

Set the temperature to 37°C and control the pH at 7.0.

-

Maintain anaerobic conditions by sparging the culture with nitrogen gas.

-

-

For aerobic fermentation:

-

Set the temperature to 37°C and control the pH at 7.0.

-

Provide continuous aeration and agitation to ensure a dissolved oxygen level above 20% saturation.

-

-

Monitor cell density by measuring optical density at 600 nm (OD₆₀₀).

-

Analyze samples for rhamnose consumption and 1,2-propanediol concentration using HPLC.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of microbial fermentation using this compound as a carbon source.

Table 1: Fermentation of L-Rhamnose by Loigolactobacillus coryniformis DSM 20001 [1][2][7]

| Parameter | Value |

| Initial L-Rhamnose | 32 mM |

| Fermentation Duration | 72 hours |

| Product Concentrations | |

| Propionate | up to 16 mM |

| Lactate | 26 mM |

| Acetate | 4 mM |

| Formate | 2 mM |

Table 2: Fermentation of L-Rhamnose by Clostridium beijerinckii DSM 6423 [3][4][8]

| Carbon Source(s) | Fermentation Products | Final Concentration |

| L-Rhamnose | 1,2-Propanediol, Propionic acid, n-Propanol, Acetic acid, Butyric acid | Data not specified |

| D-Glucose & L-Rhamnose | 1,2-Propanediol | 78.4 mM |

| Butanol | 59.4 mM | |

| Isopropanol | 31.9 mM |

Table 3: Fermentation of L-Rhamnose by Escherichia coli K-12 [5]

| Fermentation Condition | Primary Product | Molar Yield (mol product/mol rhamnose) | Specific Growth Rate (h⁻¹) |

| Anaerobic | 1,2-Propanediol | ~0.9 | ~0.21 |

| Aerobic | 1,2-Propanediol | Not specified | Not specified |

Visualizations of Pathways and Workflows

Diagram 1: Bacterial L-Rhamnose Phosphorylated Catabolic Pathway

Caption: L-Rhamnose catabolism in bacteria.

Diagram 2: General Experimental Workflow for Rhamnose Fermentation

Caption: Workflow for rhamnose fermentation.

Analytical Methodologies

Accurate quantification of substrates and products is crucial for process monitoring and optimization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying non-volatile compounds such as rhamnose, organic acids (propionate, lactate, acetate), and alcohols (1,2-propanediol, butanol). A system equipped with an Aminex HPX-87H column and a Refractive Index (RI) detector is commonly used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the identification and quantification of volatile fermentation products, including alcohols and esters. Derivatization may be necessary for some analytes to improve volatility and detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides a powerful tool for identifying and quantifying a wide range of metabolites in the fermentation broth with minimal sample preparation.

Concluding Remarks

This compound stands out as a valuable and versatile carbon source for the microbial production of a spectrum of high-value chemicals. The success of these fermentation processes hinges on the selection of the appropriate microbial catalyst and the precise control of key process parameters. The methodologies and data compiled in these application notes offer a robust starting point for researchers aiming to harness the potential of rhamnose in biotechnological applications.

References

- 1. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Liquid chromatography/mass spectrometry for the identification and quantification of rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Rhamnose-Inducible Gene Expression in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-rhamnose-inducible expression system is a powerful tool for regulating heterologous gene expression in Escherichia coli. This system offers tight regulation, tunability, and high-level protein production, making it particularly suitable for the expression of toxic proteins.[1][2] The expression is controlled by the rhaBAD promoter (PrhaBAD), which is naturally involved in the L-rhamnose catabolism pathway in E. coli.[3][4] This system is characterized by low basal expression in the absence of L-rhamnose and a titratable response to varying concentrations of the inducer, allowing for precise control over the level of protein expression.[5][6] Unlike IPTG-inducible systems where induction can be an all-or-none phenomenon in a cell population, the rhamnose system allows for modulating expression levels within each cell.[5]

Mechanism of Rhamnose-Inducible Gene Expression

The regulation of the rhaBAD promoter is a well-characterized cascade involving two transcriptional activators, RhaR and RhaS.[7][8] In the presence of L-rhamnose, RhaR activates the transcription of the rhaSR operon, leading to the production of both RhaR and RhaS proteins.[2][4] The RhaS protein, in complex with L-rhamnose, then binds to the rhaBAD promoter, recruiting RNA polymerase and initiating the transcription of the downstream gene of interest.[8][9] The system is also subject to catabolite repression by glucose, which provides an additional layer of control.[2][6]

Quantitative Data Summary

The expression level in the rhamnose-inducible system can be fine-tuned by varying the concentration of L-rhamnose monohydrate, the induction time, and the growth temperature. The following table summarizes typical induction parameters and their expected outcomes based on literature data.

| Parameter | Range | Typical Value(s) | Expected Outcome & Notes |

| L-Rhamnose Concentration | 25 µM - 4 mM[5] | 0.05% - 1% (w/v)[4] | Higher concentrations generally lead to higher expression levels. Titration is recommended to optimize for protein solubility and yield.[5][6] |

| Induction Time | 4 - 24 hours | 4 - 8 hours[5][6] | Optimal time depends on the protein of interest and growth temperature. Time-course experiments are advised to determine the peak of expression. |

| Growth Temperature | 16°C - 37°C[6] | 30°C or 37°C | Lower temperatures (16-30°C) may enhance the solubility of the expressed protein, though this may require longer induction times (up to 24 hours).[6] |

| Optical Density (OD600) at Induction | 0.4 - 0.8[5][6] | 0.6 | Induction during the mid-log phase of growth is generally recommended for optimal results.[5] |

Experimental Protocols

General Workflow

The overall experimental workflow for rhamnose-inducible gene expression in E. coli involves several key steps, from initial cell culture to the analysis of the final protein product.

Detailed Protocol

This protocol provides a step-by-step guide for inducing gene expression using L-rhamnose monohydrate in E. coli.

Materials:

-

E. coli strain carrying the rhamnose-inducible expression vector with the gene of interest.

-

Luria-Bertani (LB) broth.

-

Appropriate antibiotic for plasmid selection.

-

L-rhamnose monohydrate stock solution (e.g., 20% w/v in sterile water, filter-sterilized).

-

Incubator shaker.

-

Spectrophotometer.

-

Centrifuge.

Procedure:

-

Overnight Culture Preparation:

-

Inoculate a single colony of the E. coli strain into 5-10 mL of LB broth containing the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking (200-250 rpm).

-

-

Sub-culturing and Growth:

-

The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth with the selective antibiotic.

-

Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (0.6-0.8).[5]

-

-

Induction:

-

Post-Induction Incubation:

-

Cell Harvesting:

-

After the induction period, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Discard the supernatant and store the cell pellet at -20°C or -80°C for later analysis.

-

-

Analysis of Protein Expression:

-

To analyze the expression of the target protein, the cell pellet can be lysed, and the total protein can be analyzed by SDS-PAGE.

-

Further purification and functional assays can be performed as required.

-

Auto-induction Protocol

An alternative to the standard induction protocol is auto-induction, where glucose and rhamnose are added to the media at the beginning of the culture. The E. coli will first metabolize the glucose, which represses the rhaBAD promoter.[6] Once the glucose is depleted, the cells will start to metabolize the rhamnose, leading to the induction of gene expression.[6]

Auto-induction Media Preparation (per liter):

-

LB Broth: 1 L

-

Kanamycin (or other selective antibiotic): to the final desired concentration

-

D-glucose: 0.15% (w/v)

-

L-rhamnose: 0.2% (w/v)

Procedure:

-

Inoculate a single colony or a 1:100 dilution of an overnight culture into the auto-induction media.

-

Incubate at 37°C with shaking until the culture reaches late-log phase (OD600 of 0.8 in LB), or overnight (up to 24 hours) at reduced temperatures (16-30°C).[6]

-

Harvest the cells as described in the standard protocol.

Conclusion

The rhamnose-inducible expression system in E. coli provides a robust and finely-tunable method for recombinant protein production. Its tight regulation and dose-dependent response to L-rhamnose make it an excellent choice for a wide range of applications, from basic research to industrial-scale protein manufacturing, especially for proteins that may be toxic to the host cell. Optimization of induction parameters is crucial for maximizing the yield and solubility of the target protein.

References

- 1. amidbiosciences.com [amidbiosciences.com]

- 2. tandfonline.com [tandfonline.com]

- 3. AU2003288189B2 - L-rhamnose-inducible expression systems - Google Patents [patents.google.com]

- 4. Part:BBa K914003 - parts.igem.org [parts.igem.org]

- 5. atum.bio [atum.bio]

- 6. avidity.com [avidity.com]

- 7. Frontiers | The l-rhamnose-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

Rhamnose Monohydrate: A Versatile Starting Material for Flavor Synthesis

Application Note

Introduction

Rhamnose monohydrate, a naturally occurring deoxy sugar, serves as a crucial precursor in the synthesis of a variety of high-value flavor compounds.[1][2][3] Its unique structure, particularly the presence of a methyl group at the C-6 position, makes it an ideal starting material for producing desirable aroma molecules, most notably furanones and pyrazines, which are key components in fruit, caramel, and roasted flavor profiles. This document outlines the application of this compound in flavor synthesis, with a focus on the Maillard reaction and thermal degradation pathways. Detailed experimental protocols and quantitative data are provided to guide researchers and professionals in the food and fragrance industries.

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a primary route for generating flavor compounds from rhamnose.[4][5][6] Additionally, the thermal degradation of rhamnose itself can lead to the formation of valuable aroma molecules.[6] A prominent example is the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol®, which imparts a sweet, caramel-like, fruity aroma characteristic of pineapple and strawberry.[7][8][9][10] Rhamnose is considered an excellent precursor for HDMF, with yields exceeding 40 mol% under optimized conditions.[11][12][13]

Key Flavor Compounds from this compound

The thermal reaction of rhamnose, particularly in the presence of amino compounds, yields a complex mixture of volatile and semi-volatile flavor compounds. The most significant of these is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). Other important flavor molecules derived from rhamnose include various furanones, pyrroles, and pyrazines, which contribute to a wide spectrum of aromas, from sweet and fruity to roasted and savory.

Factors Influencing Flavor Formation

The generation of specific flavor compounds from rhamnose is highly dependent on several critical reaction parameters. Understanding and controlling these factors is essential for maximizing the yield of desired aromas and achieving a consistent flavor profile. The key parameters include:

-

Temperature and Time: Higher temperatures generally accelerate the Maillard reaction and thermal degradation, but excessive heat can lead to the formation of undesirable burnt notes.[14]

-

pH: The pH of the reaction medium significantly influences the reaction pathways and the types of flavor compounds formed.[11][12][13]

-

Presence of Amino Acids: The type and concentration of amino acids (e.g., lysine, proline) play a crucial role in the Maillard reaction, leading to the formation of specific nitrogen-containing heterocyclic compounds like pyrroles and pyrazines.[11][12][13][15]

-

Phosphate Concentration: Phosphate ions have been shown to significantly enhance the formation of HDMF from rhamnose, acting as a catalyst.[11][12][13][14]

-

Water Activity: The amount of available water affects reaction rates and the stability of intermediates.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) from rhamnose, highlighting the impact of different reaction parameters on the yield.

Table 1: Influence of Reaction Parameters on HDMF Yield

| Rhamnose Concentration (mol/L) | Amino Acid | Rhamnose/Amino Acid Ratio (mol/mol) | pH | Phosphate Concentration (mol/kg) | Temperature (°C) | Time (min) | HDMF Yield (mol%) | Reference |

| 0.1 | Proline | 1:1 | 6.3 | Not specified | 152.5 | 30 | ~7 | |

| Varied | Lysine | Varied | Varied | Varied | 120 | Varied | 2 - 41 |